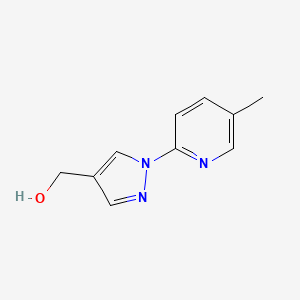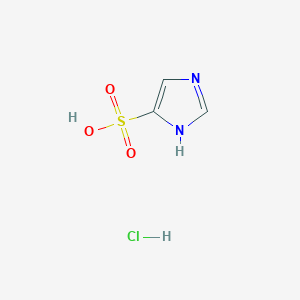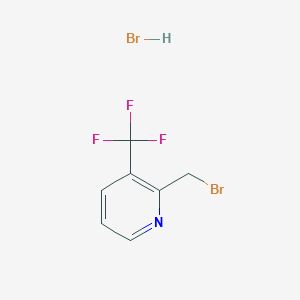![molecular formula C9H6BrF3N2O2 B1448361 5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate CAS No. 1187931-89-0](/img/structure/B1448361.png)
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate
Overview
Description
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate is a useful research compound. Its molecular formula is C9H6BrF3N2O2 and its molecular weight is 311.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mechanism of Action
Target of Action
Imidazo[1,5-a]pyridine derivatives are known to be significant structural components of a large number of agrochemicals and pharmaceuticals .
Biochemical Pathways
Imidazo[1,5-a]pyridine derivatives are known to be involved in a variety of biochemical pathways due to their presence in numerous agrochemicals and pharmaceuticals .
Biochemical Analysis
Biochemical Properties
5-Bromo-imidazo[1,5-a]pyridine trifluoroacetate plays a significant role in biochemical reactions. It interacts with a variety of enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain kinases, influencing their activity. The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, which can alter the conformation and function of the target biomolecules .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell signaling pathways, leading to changes in gene expression and cellular metabolism. For example, it has been shown to modulate the activity of signaling proteins such as MAP kinases, which play a crucial role in cell proliferation and apoptosis . Additionally, this compound can affect the expression of genes involved in metabolic pathways, thereby altering cellular energy production and consumption .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their catalytic activity. This compound can also influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. This compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to this compound can lead to sustained changes in cellular function, including alterations in cell growth and differentiation .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, this compound can have beneficial effects, such as enhancing cellular function and promoting tissue repair. At high doses, it can be toxic and cause adverse effects, including cell death and tissue damage. Threshold effects have been observed, where the compound’s effects dramatically change at certain dosage levels .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its metabolism and detoxification. These interactions can affect the metabolic flux and levels of various metabolites, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, it may be preferentially localized to the cytoplasm or nucleus, depending on the presence of specific transporters .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may be localized to the mitochondria, where it can influence mitochondrial function and energy production .
Properties
IUPAC Name |
5-bromoimidazo[1,5-a]pyridine;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2.C2HF3O2/c8-7-3-1-2-6-4-9-5-10(6)7;3-2(4,5)1(6)7/h1-5H;(H,6,7) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFDODEQRXWSGEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)Br.C(=O)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-ol](/img/structure/B1448278.png)
![2-Benzyloctahydro-1H-pyrrolo[3,4-c]pyridine Dihydrochloride](/img/structure/B1448282.png)



![3-(3-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448287.png)


![2-[4-(Thiophen-3-yl)piperidin-1-yl]ethan-1-amine](/img/structure/B1448292.png)
![3-Boc-8-hydroxyethyl-3-azabicyclo[3.2.1]octane](/img/structure/B1448294.png)
![1H-Pyrazolo[4,3-C]pyridine-4-carboxylic acid](/img/structure/B1448295.png)
![3-(4-fluorophenyl)-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine hydrochloride](/img/structure/B1448299.png)
![1-[1-(2-fluorophenyl)-1H-imidazol-2-yl]piperazine dihydrochloride](/img/structure/B1448300.png)
![1-{[1-(4-ethoxyphenyl)-1H-tetrazol-5-yl]methyl}piperazine dihydrochloride](/img/structure/B1448301.png)
